molecular formula C9H9N3 B2501547 3-(Cyclopropylamino)pyridine-2-carbonitrile CAS No. 1520663-92-6

3-(Cyclopropylamino)pyridine-2-carbonitrile

Cat. No.: B2501547
CAS No.: 1520663-92-6
M. Wt: 159.192
InChI Key: JCEHMVLXGQGHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylamino)pyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropylamino group at the 3-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)pyridine-2-carbonitrile typically involves the reaction of 3-aminopyridine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

3-Aminopyridine+CyclopropylamineThis compound\text{3-Aminopyridine} + \text{Cyclopropylamine} \rightarrow \text{this compound} 3-Aminopyridine+Cyclopropylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of 3-(Cyclopropylamino)pyridine-2-methanamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Cyclopropylamino)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Aminopyridine: Lacks the cyclopropylamino group, making it less sterically hindered.

    2-Cyanopyridine: Lacks the cyclopropylamino group, affecting its reactivity and binding properties.

    3-(Cyclopropylamino)pyridine: Lacks the cyano group, altering its electronic properties.

Uniqueness: 3-(Cyclopropylamino)pyridine-2-carbonitrile is unique due to the presence of both the cyclopropylamino and cyano groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(cyclopropylamino)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-9-8(2-1-5-11-9)12-7-3-4-7/h1-2,5,7,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEHMVLXGQGHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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